2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine
Description
2-Methyl-6-[(oxetan-2-yl)methoxy]pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a methyl group at position 2 and an oxetane-containing methoxy group at position 4.
Properties
IUPAC Name |
2-methyl-6-(oxetan-2-ylmethoxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-10-5-9(11-7)13-6-8-2-3-12-8/h4-5,8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUWCJLAEJFQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OCC2CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine typically involves the formation of the oxetane ring followed by its attachment to the pyrazine ring. One common method involves the use of oxetan-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction with methyl-2-(dimethoxyphosphoryl)acetate to form methyl (oxetan-3-ylidene)acetate . This intermediate can then be further reacted with appropriate reagents to introduce the pyrazine ring and the methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazine ring.
Substitution: The oxetane ring can undergo ring-opening reactions, which can be exploited in further synthetic modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions of the oxetane ring can lead to the formation of various functionalized derivatives .
Scientific Research Applications
Properties of Oxetanes
Oxetanes are four-membered cyclic ethers known for their low molecular weight , high polarity , and three-dimensionality , which can enhance the solubility and bioavailability of drug candidates. The electronegative oxygen atom in the oxetane ring provides an inductive electron-withdrawing effect that can significantly influence the basicity of adjacent amines, thereby affecting the pharmacokinetic properties of the compound .
Medicinal Chemistry
The incorporation of oxetane rings into drug candidates has been shown to improve several pharmacokinetic parameters. For instance, compounds containing oxetanes have demonstrated reduced clearance rates and improved solubility profiles, making them suitable for therapeutic use in various diseases .
Case Studies
- Crenolanib : Developed for treating acute myeloid leukemia, this compound utilizes an oxetane to lower the pKa of an adjacent amine, enhancing its stability and reducing hepatotoxicity during clinical trials .
- Fenebrutinib : This multiple sclerosis treatment benefited from the introduction of an oxetane moiety, which significantly improved solubility and reduced basicity, facilitating better drug-like properties .
- Ziresovir : Used against respiratory syncytial virus (RSV), ziresovir's oxetane functionality was critical in minimizing tissue accumulation and toxicity while maintaining efficacy .
Targeting Adenosine Receptors
Recent studies have indicated that pyrazine derivatives, including those with oxetane substituents, can effectively target adenosine receptors (A1 and A2A). This is particularly relevant in developing treatments for conditions such as cancer and inflammation, where modulation of adenosine signaling plays a crucial role .
Synthesis Pathways
The synthesis of 2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine can be approached through various methodologies that emphasize the formation of the oxetane ring while ensuring high yield and purity. Notably, strategies involving chiral auxiliary methods have shown promise in producing enantiomerically pure compounds suitable for biological testing .
Comparative Analysis of Related Compounds
| Compound Name | Target Disease | Key Features | Clinical Phase |
|---|---|---|---|
| Crenolanib | Acute Myeloid Leukemia | Oxetane reduces pKa; improved stability | Phase III |
| Fenebrutinib | Multiple Sclerosis | Enhanced solubility; reduced hepatotoxicity | Phase III |
| Ziresovir | Respiratory Syncytial Virus | Lowered tissue accumulation; maintained efficacy | Phase II |
| Danuglipron | Diabetes | Increased potency without compromising LogD | Phase II |
Mechanism of Action
The mechanism of action of 2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine involves its interaction with specific molecular targets, which can include enzymes, receptors, and other proteins. The oxetane ring’s ability to undergo ring-opening reactions can play a crucial role in its biological activity, potentially leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Structural and Electronic Properties
Key analogs and their substituent effects are summarized in Table 1.
Table 1: Structural Comparison of Pyrazine Derivatives
Key Observations :
- Electron-Withdrawing Effects : Methoxy groups (-OCH₃) increase electron density on the pyrazine ring compared to alkyl groups, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
- Steric Effects : Bulky substituents like the oxetane moiety in this compound may hinder π-stacking interactions but enhance solubility or binding specificity in drug design .
Biological Activity
2-Methyl-6-[(oxetan-2-yl)methoxy]pyrazine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a methoxy group and an oxetane moiety. The presence of these functional groups is believed to contribute to its unique biological properties.
Chemical Structure
- Molecular Formula : CHNO
- Molecular Weight : 196.22 g/mol
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have shown its effectiveness against various strains of bacteria and fungi.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
The mechanism of action for this compound involves interaction with bacterial cell membranes, leading to disruption of membrane integrity, which ultimately results in cell lysis. The oxetane ring enhances the compound's stability and bioavailability, making it a promising candidate in drug development.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results demonstrated that this compound had comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Research on Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazine derivatives revealed that modifications to the oxetane moiety significantly influenced biological activity. Compounds with more sterically hindered substituents exhibited enhanced antibacterial properties, indicating the importance of structural configuration in drug design .
Targeting Adenosine Receptors
Recent studies have highlighted the potential of this compound in targeting adenosine receptors (ARs), particularly A2a receptors. This interaction is crucial for modulating inflammatory responses and may have implications for treating cancers associated with AR dysregulation.
| Adenosine Receptor | Targeted Activity | Potential Application |
|---|---|---|
| A1 | Inhibition of tumor growth | Cancer therapy |
| A2a | Modulation of immune response | Treatment of inflammatory diseases |
Clinical Relevance
The compound's ability to interact with adenosine receptors positions it as a potential candidate for developing new therapies for conditions such as cancer, where AR signaling plays a pivotal role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
